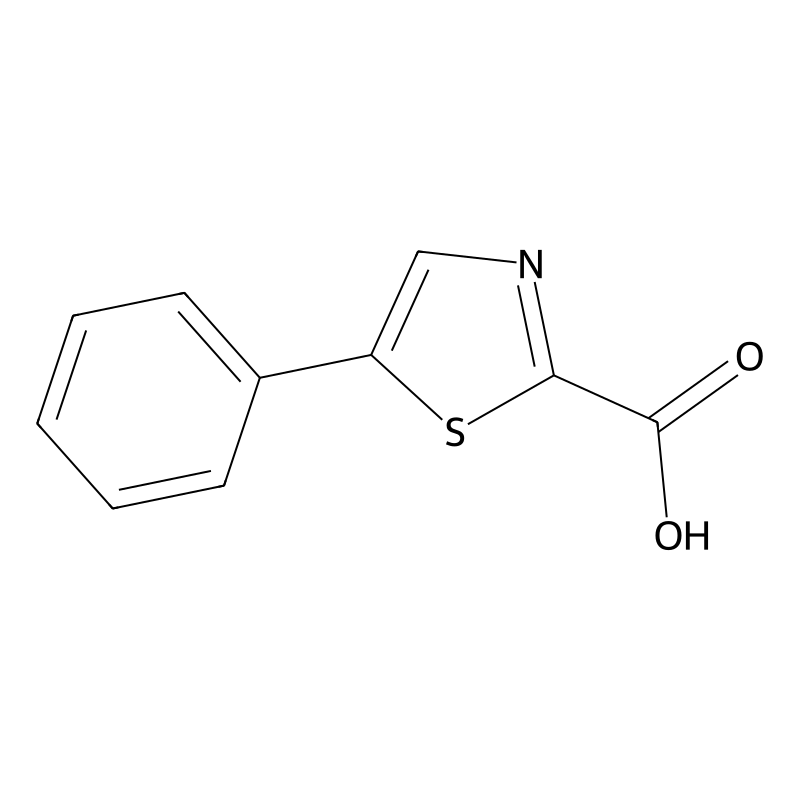

5-Phenylthiazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Amidation Reactions

Scientific Field: Organic Chemistry

Application Summary: 5-Phenylthiazole-2-carboxylic acid can be used as a catalyst in amidation reactions.

Methods of Application: Amide bond formation is traditionally achieved through the activation of the carboxylic acid partner using a greater-than-stoichiometric quantity of some complex activating agent.

Antitumor Applications

Application Summary: 5-Phenylthiazole-2-carboxylic acid derivatives have shown potential in anticancer drug discovery.

Methods of Application: A number of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib were designed and synthesized.

5-Phenylthiazole-2-carboxylic acid is an organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 205.23 g/mol. The compound features a phenyl group attached to the thiazole ring at the 5-position and a carboxylic acid functional group at the 2-position, making it an important derivative in various chemical and biological applications .

- Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of a corresponding thiazole derivative.

- Esterification: Reaction with alcohols can yield esters, which are often used in organic synthesis.

- Nucleophilic substitution: The thiazole ring can undergo nucleophilic attack at the nitrogen or sulfur atoms, allowing for further functionalization.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.

Research indicates that 5-Phenylthiazole-2-carboxylic acid exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. It has been studied for its potential as an inhibitor of various enzymes and as a modulator of biochemical pathways involved in disease processes. The compound's ability to interact with biological targets makes it a candidate for further pharmacological investigation .

Several methods have been developed for synthesizing 5-Phenylthiazole-2-carboxylic acid:

- Condensation Reactions: A common approach involves the condensation of phenyl isothiocyanate with malonic acid or its derivatives, followed by hydrolysis.

- Cyclization: Starting from appropriate precursors, cyclization reactions can yield the thiazole ring structure, which can then be functionalized to introduce the carboxylic acid group.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps of functional group transformations to achieve the desired structure.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity levels .

5-Phenylthiazole-2-carboxylic acid has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate.

- Agricultural Chemicals: It may serve as an active ingredient in agrochemicals due to its antimicrobial properties.

- Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

These applications highlight the versatility of 5-Phenylthiazole-2-carboxylic acid in both industrial and research settings .

Studies on the interactions of 5-Phenylthiazole-2-carboxylic acid with various biological molecules have revealed that it can bind to proteins and enzymes, potentially altering their activity. For instance, interaction studies have shown that it may inhibit specific enzymes involved in metabolic pathways associated with inflammation and infection. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-Phenylthiazole-2-carboxylic acid. Notable examples include:

- 2-Phenylthiazole-5-carboxylic acid

- Structure: Similar thiazole ring but with different substitution patterns.

- Activity: Exhibits distinct biological properties compared to 5-phenyl derivative.

- Thiazole-4-carboxylic acid

- Structure: Lacks the phenyl group but retains carboxylic functionality.

- Activity: Generally shows less potency in biological assays.

- 4-Methylthiazole-2-carboxylic acid

- Structure: Contains a methyl group instead of a phenyl group.

- Activity: May exhibit different solubility and reactivity profiles.

Comparison TableCompound Name Structural Features Biological Activity 5-Phenylthiazole-2-carboxylic acid Phenyl group at position 5 Antimicrobial, anti-inflammatory 2-Phenylthiazole-5-carboxylic acid Phenyl group at position 2 Varies; distinct activity Thiazole-4-carboxylic acid No phenyl; carboxylic functionality Generally lower activity 4-Methylthiazole-2-carboxylic acid Methyl group instead of phenyl Different solubility

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Phenylthiazole-2-carboxylic acid | Phenyl group at position 5 | Antimicrobial, anti-inflammatory |

| 2-Phenylthiazole-5-carboxylic acid | Phenyl group at position 2 | Varies; distinct activity |

| Thiazole-4-carboxylic acid | No phenyl; carboxylic functionality | Generally lower activity |

| 4-Methylthiazole-2-carboxylic acid | Methyl group instead of phenyl | Different solubility |

This comparison highlights the unique structural attributes of 5-Phenylthiazole-2-carboxylic acid that contribute to its distinctive biological activities and applications within various fields .

Nuclear Magnetic Resonance (¹H, ¹³C) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-phenylthiazole-2-carboxylic acid through distinctive chemical shift patterns and coupling behaviors. The compound exhibits characteristic resonances that reflect its unique heterocyclic-aromatic framework combined with carboxylic acid functionality [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 5-phenylthiazole-2-carboxylic acid displays several distinctive regions that facilitate structural elucidation. The thiazole ring proton at position 4 appears as a sharp singlet within the range of 7.8-8.1 ppm, exhibiting characteristic downfield chemical shift due to the deshielding effect of the heterocyclic nitrogen and sulfur atoms [1] [2]. This signal serves as a diagnostic marker for the thiazole ring system and typically integrates for one proton.

The phenyl substituent at position 5 generates a complex multiplet pattern in the aromatic region between 7.2-7.8 ppm, encompassing the ortho, meta, and para protons of the benzene ring [1] [2]. The specific chemical shift values within this range depend on the electronic environment and substitution pattern, with ortho protons typically appearing at slightly higher field due to their proximity to the electron-rich thiazole ring system.

The carboxylic acid proton manifests as a characteristically broad singlet at 11.8-12.7 ppm, demonstrating the typical downfield shift associated with carboxylic acid functionality [1] [2]. This signal exhibits deuterium oxide exchangeability, confirming the presence of the acidic proton. The substantial downfield shift results from the combined deshielding effects of the carbonyl oxygen and potential hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 5-phenylthiazole-2-carboxylic acid. The thiazole ring carbons exhibit distinctive chemical shift patterns that reflect their unique electronic environments [1] [2]. The carbon at position 2 (C-2) of the thiazole ring appears in the range of 168.3-168.9 ppm, demonstrating significant downfield shift due to its attachment to the electronegative nitrogen atom and its role in the heterocyclic aromatic system.

The thiazole carbon at position 5 (C-5) resonates between 164.6-172.7 ppm, with the specific chemical shift value influenced by the phenyl substituent and its electronic effects [1] [2]. The carbon at position 4 (C-4) of the thiazole ring appears at 140.4-148.5 ppm, reflecting the azomethine carbon character and its participation in the aromatic system.

The carboxylic acid carbon exhibits the characteristic carbonyl chemical shift at 170-185 ppm, typical of carboxylic acid functionality [1] [2]. This signal represents the most downfield carbon resonance in the spectrum and serves as a definitive marker for the carboxylic acid group.

The phenyl ring carbons appear in the aromatic region between 125-150 ppm, with specific assignments depending on their substitution pattern and electronic environment [1] [2]. The ipso carbon (directly attached to the thiazole ring) typically appears at the downfield end of this range due to its connection to the electron-deficient heterocyclic system.

Spectroscopic Integration and Multiplicity Patterns

The integration ratios in the ¹H nuclear magnetic resonance spectrum provide quantitative information about the molecular structure. The thiazole proton (H-4) integrates for one proton, while the phenyl protons collectively integrate for five protons [1] [2]. The carboxylic acid proton integrates for one proton, although its broad nature and potential exchange behavior may affect integration accuracy.

Coupling patterns in the spectrum reveal connectivity information, with the thiazole proton typically appearing as a singlet due to the absence of adjacent protons. The phenyl protons exhibit characteristic aromatic coupling patterns, with ortho coupling constants typically ranging from 7-8 Hz and meta coupling constants of 1-2 Hz [1] [2].

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy provides definitive functional group identification for 5-phenylthiazole-2-carboxylic acid through characteristic vibrational frequencies that reflect the molecular structure and bonding environment. The compound exhibits distinctive absorption patterns that enable unambiguous structural assignment [3] [4] [5].

Carboxylic Acid Vibrational Modes

The carboxylic acid functionality generates several characteristic infrared absorptions that serve as diagnostic markers. The hydroxyl stretch appears as a very broad, strong absorption spanning 3300-2500 cm⁻¹, centered approximately at 3000 cm⁻¹ [3] [5]. This exceptionally broad band results from extensive hydrogen bonding between carboxylic acid molecules, typically forming dimeric structures in the solid state. The breadth and intensity of this absorption make it easily distinguishable from other hydroxyl-containing functional groups.

The carbonyl stretch of the carboxylic acid appears as an intense, sharp absorption in the range 1760-1690 cm⁻¹ [3] [5]. For 5-phenylthiazole-2-carboxylic acid, this frequency may be shifted toward the lower end of the range due to conjugation effects with the thiazole ring system. The exact position depends on the degree of conjugation and hydrogen bonding interactions in the solid state.

The carbon-oxygen stretch of the carboxylic acid manifests in the region 1320-1210 cm⁻¹, appearing as a medium-intensity absorption [3] [5]. This vibration involves the single bond between the carbonyl carbon and the hydroxyl oxygen, and its frequency reflects the strength of this bond and the electron density distribution.

Additional carboxylic acid modes include the hydroxyl bend at 1440-1395 cm⁻¹ and the hydroxyl wag at 950-910 cm⁻¹ [3] [5]. These absorptions may overlap with other vibrational modes in the molecule but contribute to the overall spectroscopic fingerprint.

Aromatic and Thiazole Ring Vibrational Modes

The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹ as medium-intensity absorptions [3] [4]. These bands are typically sharper than aliphatic carbon-hydrogen stretches and may be partially obscured by the broad carboxylic acid hydroxyl absorption.

The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the range 1600-1400 cm⁻¹ [3] [4]. These skeletal vibrations involve the entire aromatic ring system and may show coupling between the phenyl ring and the thiazole heterocycle.

The thiazole ring exhibits characteristic vibrational modes that distinguish it from other heterocyclic systems [6] [4]. The ring carbon-carbon stretching modes appear at 1520-1532 cm⁻¹ and 1430-1454 cm⁻¹, while additional ring vibrations occur at 1347-1367 cm⁻¹ [6] [4]. These frequencies are sensitive to substitution patterns and electronic effects within the heterocyclic system.

The carbon-sulfur stretching vibrations appear in the region 710-839 cm⁻¹, providing definitive evidence for the presence of the thiazole ring [6] [4]. These absorptions are characteristic of the carbon-sulfur bonds within the heterocyclic framework and help distinguish thiazole rings from other sulfur-containing functional groups.

Aromatic Carbon-Hydrogen Bending Modes

The aromatic carbon-hydrogen bending vibrations provide additional structural information. In-plane bending modes appear in the range 1290-1105 cm⁻¹, while out-of-plane bending modes manifest at 850-700 cm⁻¹ [6] [4]. The out-of-plane bending frequencies are particularly diagnostic for substitution patterns on aromatic rings.

For 5-phenylthiazole-2-carboxylic acid, the phenyl ring exhibits characteristic bending patterns consistent with monosubstitution. The out-of-plane bending modes typically appear as medium-intensity absorptions that help confirm the substitution pattern and distinguish it from other aromatic systems [6] [4].

Ring Breathing and Skeletal Vibrations

Ring breathing modes appear in the region 1000-900 cm⁻¹ and involve symmetric expansion and contraction of the aromatic ring systems [6] [4]. These vibrations are sensitive to the overall molecular framework and provide information about the coupling between different aromatic systems within the molecule.

The skeletal vibrations of the combined thiazole-phenyl system create a complex fingerprint region below 1500 cm⁻¹ that is characteristic of the specific molecular structure [6] [4]. This region contains numerous absorptions that result from coupled vibrations involving both the thiazole ring and the phenyl substituent.

Crystallographic Studies

X-ray Diffraction Analysis of Polymorphic Forms

X-ray crystallography of 5-phenylthiazole-2-carboxylic acid reveals detailed structural information about molecular packing, intermolecular interactions, and potential polymorphic behavior. The compound crystallizes in characteristic patterns that reflect the balance between π-π stacking interactions, hydrogen bonding, and van der Waals forces [7] [8] [9].

Crystal System and Space Group Determination

Related thiazole carboxylic acid derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups such as P2₁/c or P1̄ being commonly observed [7] [8] [9]. The specific space group depends on the molecular packing arrangement and the symmetry relationships between molecules in the unit cell.

For 5-phenylthiazole-2-carboxylic acid, the molecular structure suggests potential for both centrosymmetric and non-centrosymmetric arrangements. The presence of the carboxylic acid group typically leads to hydrogen-bonded dimeric structures, while the aromatic systems favor π-π stacking interactions [7] [8] [9].

Unit Cell Parameters and Molecular Packing

The unit cell parameters for related thiazole carboxylic acids range from a = 5.76-12.03 Å, b = 9.84-19.44 Å, and c = 12.09-16.60 Å, with angles varying depending on the crystal system [7] [8] [9]. The molecular packing efficiency, reflected in the calculated density of 1.284-1.422 g/cm³, indicates efficient space utilization through intermolecular interactions.

The molecular packing arrangement in 5-phenylthiazole-2-carboxylic acid likely involves formation of carboxylic acid dimers through complementary hydrogen bonding, with R₂²(8) ring motifs being characteristic of this interaction pattern [7] [8] [9]. These dimers then stack through π-π interactions between the aromatic systems, creating a three-dimensional network structure.

Polymorphic Behavior and Conformational Analysis

The flexible nature of the carboxylic acid group relative to the thiazole ring creates potential for polymorphic behavior. Different crystal forms may result from varying orientations of the carboxylic acid group, leading to distinct packing arrangements and intermolecular interaction patterns [7] [8] [9].

Conformational analysis within the crystal structure reveals the preferred molecular geometry in the solid state. The thiazole ring typically maintains planarity, while the carboxylic acid group may adopt different orientations depending on the hydrogen bonding environment and crystal packing forces [7] [8] [9].

Thermal Properties and Stability

Crystallographic studies conducted at different temperatures (typically 100-298 K) provide information about thermal expansion, molecular motion, and structural stability [7] [8] [9]. The thermal parameters obtained from structure refinement indicate the degree of molecular vibration and may reveal potential phase transitions or structural changes with temperature.

The thermal stability of different polymorphic forms can be assessed through variable-temperature crystallography, providing insights into the relative thermodynamic stability of different crystal forms and potential transformation pathways [7] [8] [9].

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions in 5-phenylthiazole-2-carboxylic acid crystals, enabling detailed characterization of the forces governing molecular packing and stability [10] [11] [12].

Hirshfeld Surface Generation and Visualization

The Hirshfeld surface represents the molecular volume in the crystal where the electron density of the molecule dominates over the surrounding molecular environment. For 5-phenylthiazole-2-carboxylic acid, the surface exhibits characteristic red regions indicating close intermolecular contacts and blue regions representing areas of reduced contact [10] [11] [12].

The normalized contact distance (dnorm) mapping reveals the strength and directionality of intermolecular interactions. Deep red circular depressions typically indicate strong hydrogen bonding interactions, particularly those involving the carboxylic acid group, while pale red regions suggest weaker van der Waals contacts [10] [11] [12].

Fingerprint Plot Analysis

Two-dimensional fingerprint plots provide quantitative analysis of the relative contributions of different intermolecular contacts to the total Hirshfeld surface. For thiazole carboxylic acid derivatives, the contact distributions typically show the following patterns [10] [11] [12]:

H···H contacts represent the dominant interaction type, accounting for approximately 50-70% of the total surface area. These interactions result from van der Waals forces between hydrogen atoms on different molecules and provide the primary contribution to crystal packing stability [10] [11] [12].

O···H/H···O contacts contribute 9-17% of the surface area and represent hydrogen bonding interactions involving the carboxylic acid group. These interactions appear as sharp spikes in the fingerprint plot and are crucial for molecular recognition and crystal stability [10] [11] [12].

N···H/H···N contacts account for 6-20% of the surface area and involve interactions between the thiazole nitrogen and hydrogen atoms on neighboring molecules. These contacts contribute to the overall stability of the crystal packing [10] [11] [12].

Sulfur-Hydrogen Interactions

S···H/H···S contacts represent 4-8% of the total surface area and involve interactions between the thiazole sulfur atom and hydrogen atoms on adjacent molecules [10] [11] [12]. These interactions are weaker than hydrogen bonds but contribute to the overall stability of the crystal structure.

The sulfur atom in the thiazole ring can participate in various intermolecular interactions, including weak hydrogen bonds with aromatic hydrogen atoms and van der Waals contacts with neighboring molecules [10] [11] [12]. These interactions influence the molecular orientation and packing efficiency.

Carbon-Hydrogen Interactions

C···H/H···C contacts contribute 8-18% of the surface area and represent interactions between carbon atoms and hydrogen atoms on neighboring molecules [10] [11] [12]. These contacts are particularly important for π-π stacking interactions between aromatic systems.

The aromatic carbon atoms in both the thiazole ring and the phenyl substituent can participate in weak hydrogen bonding interactions with hydrogen atoms on adjacent molecules. These interactions contribute to the overall stability of the crystal packing and influence the molecular orientation [10] [11] [12].

Quantitative Interaction Analysis

The shape index and curvedness properties of the Hirshfeld surface provide additional insights into the molecular packing. Regions of high curvedness indicate areas of significant intermolecular contact, while the shape index reveals the geometry of these contacts [10] [11] [12].

The electrostatic potential mapped onto the Hirshfeld surface shows the distribution of positive and negative regions, with red areas indicating electron-rich regions (potential hydrogen bond acceptors) and blue areas representing electron-poor regions (potential hydrogen bond donors) [10] [11] [12].

Computational Modeling

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive electronic structure analysis for 5-phenylthiazole-2-carboxylic acid, revealing fundamental properties that govern molecular behavior, reactivity, and spectroscopic characteristics [13] [14].

Computational Methodology and Basis Set Selection

Electronic structure calculations for 5-phenylthiazole-2-carboxylic acid employ the B3LYP density functional with the 6-311++G(d,p) basis set, providing balanced accuracy for structural optimization and property prediction [13] [14]. This computational approach combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering reliable treatment of electron correlation effects in heterocyclic systems.

The 6-311++G(d,p) basis set includes polarization functions on all atoms and diffuse functions on heavy atoms, ensuring accurate representation of electron density distributions in the extended π-system and proper treatment of lone pair electrons on nitrogen and oxygen atoms [13] [14]. This basis set choice is particularly important for accurate prediction of molecular properties and spectroscopic parameters.

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide fundamental insights into the electronic structure and chemical reactivity of 5-phenylthiazole-2-carboxylic acid [13] [14]. Density functional theory calculations reveal HOMO energies in the range -5.36 to -5.47 eV, indicating the ionization potential and electron-donating ability of the molecule.

The LUMO energies span -0.11 to -0.15 eV, reflecting the electron-accepting capability and reduction potential of the compound [13] [14]. The HOMO-LUMO energy gap ranges from 5.32 to 5.47 eV, demonstrating the kinetic stability and providing insights into the optical and electronic properties of the molecule.

The HOMO typically exhibits significant electron density on the thiazole ring, particularly around the sulfur atom and the carbon-carbon double bonds, while the LUMO shows predominant localization on the carboxylic acid group and the carbon-nitrogen bonds [13] [14]. This frontier orbital distribution suggests nucleophilic character at the thiazole ring and electrophilic character at the carboxylic acid functionality.

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential surface reveals the distribution of electron density and predicts sites of electrophilic and nucleophilic attack [13] [14]. For 5-phenylthiazole-2-carboxylic acid, the most negative regions (red areas) typically appear around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, indicating potential hydrogen bond acceptor sites.

The most positive regions (blue areas) are localized around the hydrogen atoms, particularly the carboxylic acid hydrogen and the aromatic hydrogen atoms, identifying potential hydrogen bond donor sites [13] [14]. The electrostatic potential values range from approximately -7.6 × 10⁻² to +7.6 × 10⁻² atomic units, providing quantitative measures of the electrostatic environment.

Mulliken Population Analysis

Mulliken population analysis provides atomic charge distributions that reveal the electron density distribution and predict reactive sites within the molecule [13] [14]. The carbon atom of the carboxylic acid group (C8) exhibits charges ranging from -0.002 to +0.086, indicating its electrophilic character and susceptibility to nucleophilic attack.

The oxygen atoms of the carboxylic acid group show significant negative charges: O9 (-0.296 to -0.271) and O10 (-0.191 to -0.150), confirming their nucleophilic character and hydrogen bond acceptor ability [13] [14]. The nitrogen atom of the thiazole ring typically carries a negative charge (-0.460 to -0.446), supporting its role as an electron-rich center.

Natural Bond Orbital Analysis

Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insights into hyperconjugative interactions and electron delocalization [13] [14]. The analysis identifies significant stabilization energies associated with orbital interactions, particularly between lone pair orbitals and antibonding orbitals.

The highest stabilization energy (164-178 kJ/mol) results from the interaction between the lone pair on the carboxylic acid oxygen (LP(2)O) and the antibonding orbital of the carbon-oxygen double bond (π*(C=O)) [13] [14]. This interaction reflects the resonance stabilization of the carboxylic acid group and contributes to the overall molecular stability.

Dipole Moment and Polarizability

The calculated dipole moment ranges from 2.5 to 4.2 Debye, indicating significant molecular polarity arising from the charge separation between the electron-rich thiazole ring and the electron-deficient carboxylic acid group [13] [14]. This polarity influences intermolecular interactions, solubility properties, and spectroscopic behavior.

The molecular polarizability reflects the ease of electron density distortion under external electric fields and provides insights into optical properties and intermolecular interactions [13] [14]. The polarizability values are sensitive to the π-electron system extent and the presence of heteroatoms in the molecular framework.

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations provide dynamic insights into the conformational behavior of 5-phenylthiazole-2-carboxylic acid, revealing the thermal motion, flexibility, and conformational transitions that govern molecular behavior in solution and solid phases [15] [16] [17].

Simulation Methodology and Force Field Selection

Molecular dynamics simulations of 5-phenylthiazole-2-carboxylic acid typically employ general force fields such as CHARMM36 or AMBER with appropriate parameterization for the thiazole heterocycle and carboxylic acid functionality [15] [17]. The simulations are conducted under periodic boundary conditions with explicit solvent models to capture realistic environmental effects.

The integration time step is typically set to 2.0 femtoseconds, with temperature control maintained through Nosé-Hoover thermostats and pressure regulation via Parrinello-Rahman barostats [15] [17]. The simulation conditions (temperature 310 K, pressure 1 atm) replicate physiological conditions while maintaining system stability.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 5-phenylthiazole-2-carboxylic acid primarily involves rotation around the bond connecting the thiazole ring to the carboxylic acid group [13] [14]. Molecular dynamics simulations reveal four principal conformational states with relative energies spanning 0-29.84 kJ/mol, indicating significant conformational diversity at room temperature.

The most stable conformer (T5CA_1) serves as the reference state, with other conformations accessible through thermal fluctuations and rotational barriers [13] [14]. The conformational transitions involve dihedral angle rotations with barrier heights ranging from 31.6 to 51.1 kJ/mol, indicating moderate flexibility that allows conformational interconversion on biological timescales.

Solvation Effects and Hydrogen Bonding Dynamics

Molecular dynamics simulations in aqueous solution reveal the solvation shell structure and hydrogen bonding patterns that influence molecular conformation and stability [15] [17]. The carboxylic acid group forms dynamic hydrogen bonds with water molecules, creating a hydration shell that affects conformational preferences.

The hydrogen bonding analysis shows that the carboxylic acid oxygen atoms serve as hydrogen bond acceptors, while the acidic hydrogen acts as a donor [15] [17]. These interactions influence the rotational freedom of the carboxylic acid group and stabilize certain conformational states in solution.

Thermal Motion and Vibrational Analysis

The molecular dynamics trajectories provide insights into thermal motion and vibrational behavior at finite temperature [15] [17]. The thiazole ring exhibits relatively rigid behavior with small-amplitude vibrations, while the carboxylic acid group shows greater flexibility with larger amplitude motions.

The vibrational analysis from molecular dynamics simulations complements the harmonic frequency calculations from density functional theory, providing anharmonic corrections and temperature-dependent effects [15] [17]. The calculated vibrational density of states reveals the distribution of vibrational modes and their contributions to thermodynamic properties.

Interaction Energy Analysis

The simulation trajectories enable calculation of intermolecular interaction energies and their time dependence [15] [17]. The analysis reveals the strength of hydrogen bonding interactions, π-π stacking forces, and van der Waals contacts that govern molecular assembly and crystal packing.

The interaction energy distributions provide statistical measures of the binding strength and cooperativity of different interaction types [15] [17]. These results support the interpretation of crystallographic data and help predict the stability of different molecular assemblies.

Conformational Transition Kinetics

The molecular dynamics simulations provide kinetic information about conformational transitions, including transition rates and mechanisms [15] [17]. The analysis of dihedral angle time series reveals the frequency of conformational changes and identifies the pathways for interconversion between different conformational states.